molecular formula C8H11BrN2O2 B13601099 (2-Bromo-4,6-dimethoxyphenyl)hydrazine CAS No. 412925-61-2

(2-Bromo-4,6-dimethoxyphenyl)hydrazine

Cat. No.: B13601099
CAS No.: 412925-61-2
M. Wt: 247.09 g/mol
InChI Key: KEBKXHLWJVAHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4,6-dimethoxyphenyl)hydrazine: is an organic compound that features a bromine atom and two methoxy groups attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4,6-dimethoxyphenyl)hydrazine typically involves the reaction of 2-bromo-4,6-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Bromo-4,6-dimethoxyphenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

Chemistry: (2-Bromo-4,6-dimethoxyphenyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and azo dyes.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its hydrazine group can interact with various biological molecules, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-4,6-dimethoxyphenyl)hydrazine involves its interaction with biological molecules through its hydrazine functional group. This group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in drug development.

Comparison with Similar Compounds

  • (2-Bromo-4,5-dimethoxyphenyl)hydrazine
  • (2-Bromo-4,6-dimethoxyphenyl)methanol
  • (2-Bromo-4,6-dimethoxyphenyl)amine

Comparison:

  • (2-Bromo-4,5-dimethoxyphenyl)hydrazine: Similar structure but with a different position of the methoxy groups, which can lead to different reactivity and applications.
  • (2-Bromo-4,6-dimethoxyphenyl)methanol: Contains a hydroxyl group instead of a hydrazine group, leading to different chemical properties and uses.
  • (2-Bromo-4,6-dimethoxyphenyl)amine: Contains an amine group instead of a hydrazine group, which affects its reactivity and potential applications.

Uniqueness: (2-Bromo-4,6-dimethoxyphenyl)hydrazine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

412925-61-2

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

(2-bromo-4,6-dimethoxyphenyl)hydrazine

InChI

InChI=1S/C8H11BrN2O2/c1-12-5-3-6(9)8(11-10)7(4-5)13-2/h3-4,11H,10H2,1-2H3

InChI Key

KEBKXHLWJVAHBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)NN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.